4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride
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Overview
Description
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a chlorinated benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride typically involves multiple steps. One common approach includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the benzoyl group.
Cyclization: Formation of the pyrazole ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloro-6-methylbenzoyl)-4-methyl-3-[2-(3-quinolyl)ethynyl]-benzohydrazide: Used in the treatment of Alzheimer’s disease.
2,3-dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
Uniqueness
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H21Cl2N5O2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H20ClN5O2.ClH/c1-10-3-2-4-12(18)14(10)16(24)22-13-9-20-23-15(13)17(25)21-11-5-7-19-8-6-11;/h2-4,9,11,19H,5-8H2,1H3,(H,20,23)(H,21,25)(H,22,24);1H |
InChI Key |
LECSAMFEKJHSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)NC3CCNCC3.Cl |
Origin of Product |
United States |
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